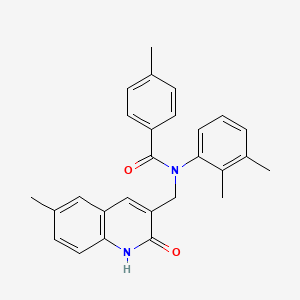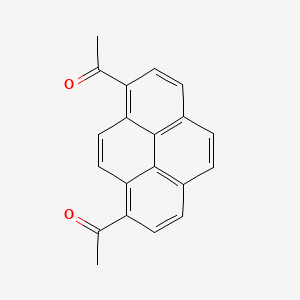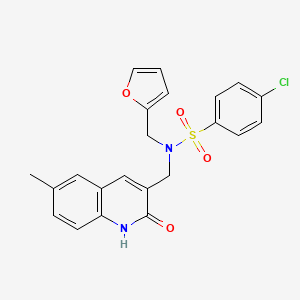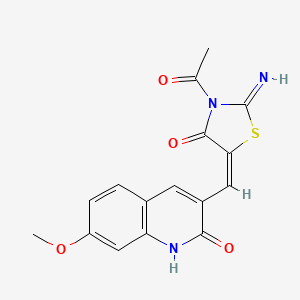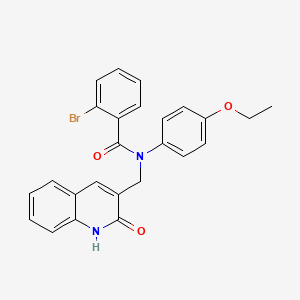
N-cyclopentyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2-(4-(N-isobutylsulfamoyl)phenoxy)acetamide, commonly known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. This receptor is expressed on immune cells, and its activation has been shown to suppress the immune response. CPI-444 is being investigated as a potential therapeutic agent for cancer and other diseases where immune suppression plays a role.
Mécanisme D'action
CPI-444 works by blocking the adenosine A2A receptor, which is expressed on immune cells. Activation of this receptor has been shown to suppress the immune response, which can be beneficial in certain situations, such as in the case of autoimmune diseases. However, in the context of cancer, immune suppression can allow tumors to evade detection and destruction by the immune system. By inhibiting the adenosine A2A receptor, CPI-444 can enhance the immune response against cancer cells.
Biochemical and Physiological Effects:
CPI-444 has been shown to increase the production of cytokines and chemokines, which are important signaling molecules involved in the immune response. CPI-444 also increases the activation of T cells, which are a type of immune cell that plays a key role in the destruction of cancer cells. Additionally, CPI-444 has been shown to reduce the number of regulatory T cells, which can suppress the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CPI-444 is that it has shown efficacy in combination with other immunotherapies, such as anti-PD-1 antibodies. This suggests that CPI-444 could be used as part of a combination therapy approach for cancer treatment. However, one limitation of CPI-444 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several potential future directions for the research and development of CPI-444. One possibility is to investigate its efficacy in combination with other immunotherapies, such as checkpoint inhibitors or CAR-T cell therapy. Another direction could be to explore the use of CPI-444 in other diseases where immune suppression plays a role, such as autoimmune diseases. Additionally, further research could be conducted to better understand the mechanism of action of CPI-444 and how it can be optimized for therapeutic use.
Méthodes De Synthèse
The synthesis of CPI-444 involves several steps, including the reaction of 4-bromoanisole with N-isobutylsulfonamide to form 4-(N-isobutylsulfamoyl)anisole. This intermediate is then reacted with cyclopentylmagnesium bromide to form N-cyclopentyl-4-(N-isobutylsulfamoyl)anisole. Finally, this compound is reacted with chloroacetyl chloride to form CPI-444.
Applications De Recherche Scientifique
CPI-444 has been the subject of several preclinical studies investigating its potential as a cancer immunotherapy. In mouse models, CPI-444 has been shown to enhance the efficacy of other immunotherapies, such as anti-PD-1 antibodies. CPI-444 has also been shown to inhibit the growth of several types of cancer cells, including melanoma and lung cancer.
Propriétés
IUPAC Name |
N-cyclopentyl-2-[4-(2-methylpropylsulfamoyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-13(2)11-18-24(21,22)16-9-7-15(8-10-16)23-12-17(20)19-14-5-3-4-6-14/h7-10,13-14,18H,3-6,11-12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXUXIGUAUMTSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)C1=CC=C(C=C1)OCC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-{4-[(2-methylpropyl)sulfamoyl]phenoxy}acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

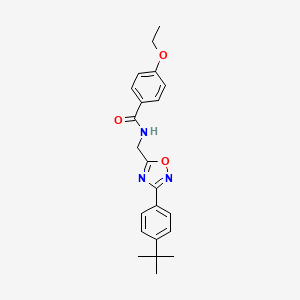
![3-(benzylsulfamoyl)-4-methoxy-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B7712191.png)
![ethyl 4-{[N'-(4-tert-butylcyclohexylidene)hydrazinecarbonyl]formamido}benzoate](/img/structure/B7712196.png)

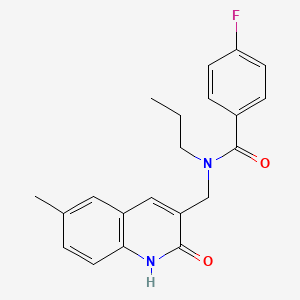
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712214.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7712224.png)

